Comparative Lipophilicity (LogP) as a Determinant of Bioavailability and Partitioning
The lipophilicity of benzooxazole-2-carbaldehyde, as measured by its calculated LogP value of 1.64, is significantly lower than that of its 5-bromo-substituted analog (LogP 2.40), indicating a reduced propensity for passive membrane diffusion and lower non-specific binding to hydrophobic proteins or assay plates [1][2]. This quantitative difference in a key drug-like property can directly influence the outcome of biological assays, making the unsubstituted compound a potentially more suitable scaffold for optimizing solubility and minimizing off-target effects in certain drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.64 |
| Comparator Or Baseline | 5-bromo-1,3-benzoxazole-2-carbaldehyde: LogP = 2.40 |
| Quantified Difference | LogP difference of 0.76 units, representing a ~5.7-fold difference in partition coefficient |
| Conditions | Calculated values based on standard prediction algorithms (source data) |
Why This Matters
A lower LogP value can translate to better aqueous solubility and reduced non-specific binding, which are critical factors in the early stages of drug discovery and chemical probe development.
- [1] Molbase. (n.d.). BENZOOXAZOLE-2-CARBALDEHYDE. Retrieved from https://qiye.molbase.cn/. View Source
- [2] Molbase. (n.d.). 5-bromo-1,3-benzoxazole-2-carbaldehyde. Retrieved from https://qiye.molbase.cn/. View Source
